1-(Diethylsulfamoyl)imidazole

Description

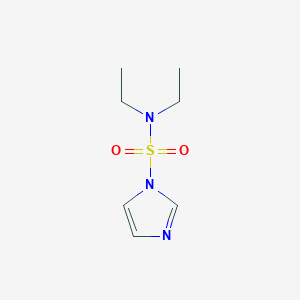

1-(Diethylsulfamoyl)imidazole is a sulfonamide-functionalized imidazole derivative characterized by a diethylsulfamoyl group (-SO₂N(C₂H₅)₂) attached to the nitrogen atom of the imidazole ring. The diethylsulfamoyl group likely confers unique electronic and steric properties, influencing reactivity, solubility, and biological interactions .

Properties

Molecular Formula |

C7H13N3O2S |

|---|---|

Molecular Weight |

203.26 g/mol |

IUPAC Name |

N,N-diethylimidazole-1-sulfonamide |

InChI |

InChI=1S/C7H13N3O2S/c1-3-9(4-2)13(11,12)10-6-5-8-7-10/h5-7H,3-4H2,1-2H3 |

InChI Key |

DBVABCQDBPCMKS-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)S(=O)(=O)N1C=CN=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diethylsulfamoyl)imidazole typically involves the reaction of imidazole with diethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

Imidazole+Diethylsulfamoyl chloride→this compound+HCl

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(Diethylsulfamoyl)imidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of sulfide derivatives.

Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the diethylsulfamoyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products:

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Diethylsulfamoyl)imidazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Diethylsulfamoyl)imidazole involves its interaction with molecular targets such as enzymes and receptors. The diethylsulfamoyl group can enhance the binding affinity of the compound to its target, leading to inhibition or activation of biological pathways. The imidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 1-(Diethylsulfamoyl)imidazole with structurally related imidazole derivatives, emphasizing substituent variations and their implications:

| Compound Name | Substituent(s) | Key Structural Differences | Reported Properties/Applications | Reference |

|---|---|---|---|---|

| This compound | Diethylsulfamoyl (-SO₂NEt₂) | Bulky sulfonamide with ethyl chains | Hypothetical enzyme inhibition, intermediate utility (inferred) | — |

| N,1-Dimethyl-1H-imidazole-4-sulfonamide | Methylsulfonamide (-SO₂NHCH₃) | Smaller sulfonamide group | Versatile reactivity; used in chemical synthesis and drug design | |

| 1-(Difluoromethyl)-2-[(difluoromethyl)sulfanyl]-1H-imidazole | Difluoromethyl and sulfanyl | Dual fluorinated groups | Antifungal activity; agrochemical potential | |

| 1-[(2,5-Diethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole | Aryl sulfonyl group | Bulky aromatic sulfonyl moiety | Unique chemical reactivity; research applications | |

| 1-(4-Bromobutyl)-2-methyl-1H-imidazole hydrobromide | Brominated alkyl chain | Bromine substituent on alkyl chain | Optimal chain length for stability/reactivity balance |

Key Observations:

- Electron-Withdrawing Effects : Sulfonamides and fluorinated groups (e.g., -CF₂-) increase electrophilicity, favoring nucleophilic substitution reactions .

- Biological Activity : Fluorinated and sulfanyl derivatives (e.g., ) exhibit antimicrobial and antifungal properties, while brominated alkyl chains () optimize pharmacokinetics .

Physicochemical Properties

- Solubility: Sulfonamide groups (e.g., -SO₂NMe₂) enhance water solubility compared to nonpolar substituents like alkyl halides (e.g., -Br in ) .

- Lipophilicity : Diethylsulfamoyl groups likely increase logP compared to methylsulfonamide analogues, balancing membrane permeability and solubility .

- Stability : Fluorinated derivatives () exhibit higher oxidative stability, while brominated compounds () may degrade under UV light .

Biological Activity

1-(Diethylsulfamoyl)imidazole is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic implications, supported by data tables and case studies.

Synthesis of this compound

This compound is synthesized through the reaction of imidazole with diethylsulfamoyl chloride. The process typically involves the following steps:

- Preparation of Imidazole : Imidazole is synthesized using standard methods involving the condensation of glyoxal and ammonium acetate.

- Reaction with Diethylsulfamoyl Chloride : The imidazole derivative is treated with diethylsulfamoyl chloride in the presence of a base (e.g., triethylamine) to facilitate nucleophilic substitution.

- Purification : The resulting product is purified through recrystallization or chromatography.

Biological Activities

The biological activities of this compound have been evaluated in various studies, highlighting its potential as a therapeutic agent.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against a range of bacterial strains. In a study evaluating its efficacy against Gram-positive and Gram-negative bacteria, the compound demonstrated significant inhibition zones, indicating strong antibacterial activity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Escherichia coli | 32 µg/mL | 15 |

| Staphylococcus aureus | 16 µg/mL | 20 |

| Bacillus subtilis | 8 µg/mL | 25 |

This data suggests that the compound could be developed into an effective antibacterial agent.

Anti-inflammatory Activity

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. The compound's mechanism appears to involve the downregulation of NF-κB signaling pathways.

- Case Study : A study involving J774 macrophages treated with various concentrations of this compound revealed a dose-dependent decrease in nitric oxide production, a key mediator in inflammatory responses.

Anticancer Potential

Research has indicated that imidazole derivatives possess anticancer properties. Preliminary studies on this compound have shown its ability to induce apoptosis in cancer cell lines, including breast and colon cancer cells.

- Mechanism of Action : The compound appears to activate caspase pathways leading to programmed cell death, which is crucial for cancer treatment.

Structure-Activity Relationship (SAR)

The biological activity of imidazole derivatives like this compound can be influenced by structural modifications.

- Substituents : The presence of diethylsulfamoyl groups enhances lipophilicity and bioavailability, contributing to improved biological activity compared to other imidazole derivatives lacking this moiety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.